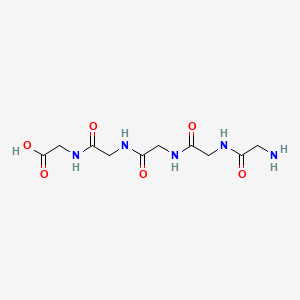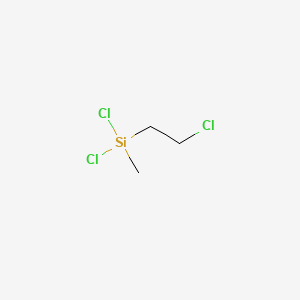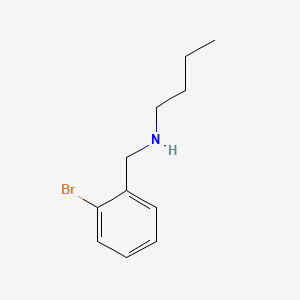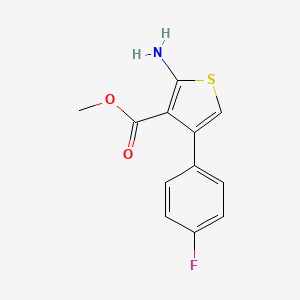
乙酸铟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
作用机制
Target of Action
Indium acetate, also known as Indium triacetate, is a compound with the chemical formula In(CH3COO)3 . It is primarily used as a precursor for indium-containing compounds such as solar cell materials CuInS2 and indium phosphide quantum dots . The primary targets of Indium acetate are these indium-containing compounds.
Mode of Action
The interaction of Indium acetate with its targets involves the formation of indium-containing compounds. For instance, it can react with propionic acid to form a new compound . The exact mode of action can vary depending on the specific reaction and the compounds involved.
Biochemical Pathways
The biochemical pathways affected by Indium acetate are primarily related to the synthesis of indium-containing compounds. These compounds can be involved in various biological and medical applications, including antimicrobial activities against various microorganisms .
Pharmacokinetics
Indium acetate is soluble in water, acetic acid, and mineral acids . This solubility can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The molecular and cellular effects of Indium acetate’s action are primarily related to its role as a precursor for indium-containing compounds. These compounds can have various applications, such as in the creation of solar cell materials and quantum dots . Additionally, Indium(III) complexes have shown antibacterial activity against both Gram-negative and Gram-positive bacteria .
Action Environment
The action, efficacy, and stability of Indium acetate can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the environment . .
生化分析
Biochemical Properties
Indium acetate plays a role in biochemical reactions. It is used as a catalyst in intermolecular radical addition of organic iodides to electron-deficient alkenes Its biochemical properties depend on the primary ligand used for its synthesis .
Cellular Effects
Indium (III) complexes, which include Indium acetate, have been reported to have a wide range of biological and medical applications . These complexes can interact with various cellular components, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be used as a catalyst in certain chemical reactions
准备方法
Indium acetate can be synthesized through several methods:
Reaction with Indium Metal: Indium metal reacts with acetic acid to form indium triacetate. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Reaction with Indium Hydroxide: Indium hydroxide can be reacted with acetic acid to produce indium triacetate.
Industrial Production: On an industrial scale, indium triacetate is produced by dissolving indium carbonate in a mixture of acetic acid and acetic anhydride.
化学反应分析
Indium acetate undergoes several types of chemical reactions:
Oxidation: Indium acetate can be oxidized to form indium oxide. This reaction typically occurs upon heating.
Reduction: It can be reduced to indium metal using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Indium acetate can participate in substitution reactions where the acetate groups are replaced by other ligands.
Catalytic Reactions: Indium acetate is used as a catalyst in the radical addition of organic iodides to electron-deficient alkenes.
相似化合物的比较
Indium acetate can be compared with other indium compounds and similar metal acetates:
Indium Chloride: Unlike indium triacetate, indium chloride is more commonly used in inorganic synthesis and as a Lewis acid catalyst.
Indium Nitrate: Indium nitrate is used in the preparation of indium oxide nanoparticles, whereas indium triacetate is more commonly used in organic synthesis.
Gallium Acetate: Gallium acetate is similar to indium triacetate in terms of its chemical structure and reactivity.
Indium acetate stands out due to its versatility as a catalyst and its role as a precursor for various indium-based compounds. Its unique properties make it valuable in both research and industrial applications.
属性
CAS 编号 |
25114-58-3 |
|---|---|
分子式 |
C2H4InO2 |
分子量 |
174.87 g/mol |
IUPAC 名称 |
indium(3+);triacetate |
InChI |
InChI=1S/C2H4O2.In/c1-2(3)4;/h1H3,(H,3,4); |
InChI 键 |
LGHOYKSQIQISBI-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[In+3] |
规范 SMILES |
CC(=O)O.[In] |
Key on ui other cas no. |
25114-58-3 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Indium triacetate used in organic synthesis?
A2: Indium triacetate acts as a catalyst in various organic reactions, often in aqueous media. [] It plays a crucial role in transformations involving non-carbon-centered radicals. These transformations include Reformatsky reactions, alkylation, and allylation reactions of carbonyl compounds. Furthermore, it facilitates reactions with electron-deficient alkenes, imine derivatives, and radical conjugate additions. Indium triacetate also contributes to metal-mediated radical cyclizations, reductive cross-coupling reactions, and other coupling reactions. Its versatility extends to oxidation and reduction reactions conducted in water.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1581323.png)




